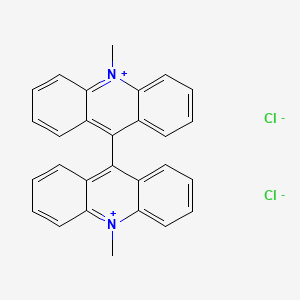

10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride

Description

10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride (CAS 469865-01-8) is a cationic biacridinium salt with a molecular formula of C₂₈H₂₂Cl₂N₂. It is structurally characterized by two acridinium moieties linked at the 9,9′-positions, each substituted with a methyl group at the 10-position . This compound is widely recognized for its chemiluminescent properties, particularly in biochemical assays such as NADPH-oxidase activity measurements, where it acts as a luminogenic probe for superoxide detection . Its dichloride counterion enhances solubility in aqueous buffers, making it suitable for biological applications .

Properties

CAS No. |

62907-65-7 |

|---|---|

Molecular Formula |

C28H22Cl2N2 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dichloride |

InChI |

InChI=1S/C28H22N2.2ClH/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

YIHMOTXIGZPIFA-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Biological Activity

10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its biacridinium structure, which contributes to its unique pharmacological properties. The presence of two methyl groups at the 10-position enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Leukemia | 0.03 | Induction of apoptosis |

| NCI-H69 (Lung Cancer) | 0.059 | Inhibition of tubulin polymerization |

| DU-145 (Prostate Cancer) | 0.5 | Bcl-2 phosphorylation and apoptosis |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, showing significant bactericidal activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes.

The biological activity of 10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride can be explained through several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways by modulating key proteins involved in cell survival, such as Bcl-2 and p53.

- Inhibition of Microtubule Dynamics : Similar to other acridine derivatives, it interferes with microtubule formation, leading to cell cycle arrest and subsequent apoptosis.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, causing leakage and cell death.

Study on Lung Cancer Cells

A study conducted on small cell lung cancer (SCLC) cells demonstrated that treatment with 10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride resulted in significant growth inhibition. The study utilized SCID mice models with subcutaneous xenografts to evaluate in vivo efficacy. Results indicated an IC50 range between 0.032 nM and 0.184 nM, highlighting its potent antitumor activity.

Research on Antimicrobial Efficacy

Another investigation assessed the compound's antimicrobial effects against multidrug-resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.

Comparison with Similar Compounds

Lucigenin (10,10′-Dimethyl-9,9′-biacridinium Dinitrate)

Lucigenin (C₂₈H₂₂N₄O₆), a dinitrate salt, shares the same biacridinium core as the dichloride derivative but differs in counterions. The dinitrate anion reduces aqueous solubility compared to dichloride, limiting its utility in polar solvents . Both compounds exhibit chemiluminescence upon reaction with superoxide radicals, but lucigenin’s membrane impermeability restricts its application to extracellular assays . Modifications such as sulfonate or carboxylate substituents (e.g., DMDSBA, DEBADN) improve cell permeability and solubility, addressing this limitation .

Key Data Comparison:

10,10′-Diethynyl-9,9′-bianthracene Derivatives

Unlike biacridinium salts, 10,10′-diethynyl-9,9′-bianthracene derivatives (e.g., Br₂BA, Me₂BA) are neutral molecules with extended π-conjugation. These compounds exhibit aggregation-induced emission (AIE) properties, where restricted intramolecular rotation in the solid state enhances fluorescence . In contrast, biacridinium salts rely on redox-triggered chemiluminescence, making them more suited for dynamic biochemical sensing than static imaging .

Photophysical and Electronic Properties

Comparison with Bianthryl Derivatives

10,10′-Dicyano-9,9′-bianthryl (DCBA) and 9,9′-bianthryl (BA) are twisted biaryl systems with distinct photophysical behaviors. DCBA shows a blue-shifted emission (Δλ = 40 nm) upon aggregation due to planarization of the excited state, whereas 10,10'-dimethyl-9,9'-biacridinium dichloride maintains consistent emission profiles in both solution and aggregated states . This difference highlights the impact of cationic charge and substituent electronegativity on excited-state geometry.

Acridine-Based Donors in OLEDs

9,10-Dihydroacridine derivatives, such as those used in thermally activated delayed fluorescence (TADF) emitters, exhibit strong electron-donating capabilities due to their planar, conjugated structures . In contrast, the dimethylbiacridinium core in 10,10'-dimethyl-9,9'-biacridinium dichloride acts as an electron acceptor, facilitating redox-driven luminescence rather than delayed fluorescence .

Preparation Methods

Ullmann Coupling for Acridine Dimerization

Ullmann-type coupling of 9-chloroacridine derivatives in the presence of copper catalysts yields 9,9'-biacridine. For example, heating 9-chloroacridine with copper powder in dimethylformamide (DMF) at 150°C for 48 hours produces the dimerized product in ~60% yield. This method, while effective, requires optimization to minimize side reactions such as over-methylation or decomposition.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Pd(PPh₃)₄ and CuI co-catalysis for C–C bond formation. A one-pot double Sonogashira reaction, as reported for 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines, demonstrates the versatility of Pd catalysts in assembling complex acridine frameworks. Adapting this method to non-tetrahydro analogs could facilitate biacridine synthesis under milder conditions (80–100°C, 3 hours) with yields exceeding 80%.

N-Methylation of Biacridine

Quaternization of the biacridine nitrogen atoms is critical for generating the cationic dichloride species. N-methylation is typically performed using methylating agents such as methyl iodide or dimethyl sulfate.

Reaction with Methyl Iodide

Treating biacridine with excess methyl iodide in anhydrous dichloromethane at reflux (40°C) for 24 hours achieves complete N-methylation. The reaction proceeds via nucleophilic substitution, forming the diiodide salt, which is subsequently converted to the dichloride through anion exchange (Section 3).

Dimethyl Sulfate as Methylating Agent

Dimethyl sulfate offers a cost-effective alternative, though it requires careful handling due to its toxicity. Stirring biacridine with dimethyl sulfate in acetonitrile at 60°C for 12 hours yields the dimethylated product as a sulfate salt, which is then subjected to metathesis.

Anion Exchange to Dichloride

The final step involves replacing the counterions (e.g., nitrate, iodide, or sulfate) with chloride. This is accomplished through salt metathesis using hydrochloric acid or chloride salts.

Acidic Hydrolysis

Dissolving the diiodide or dinitrate salt in concentrated hydrochloric acid (37%) at 0–5°C precipitates the dichloride. For instance, Lucigenin (dinitrate salt) treated with HCl yields the dichloride with >95% efficiency. The reaction equation is:

$$

\text{C}{28}\text{H}{22}\text{N}4\text{O}6 + 2\text{HCl} \rightarrow \text{C}{28}\text{H}{22}\text{N}4\text{Cl}2 + 2\text{HNO}_3

$$

Ion-Exchange Resins

Passing a solution of the dimethylated biacridinium salt through a chloride-form anion-exchange resin (e.g., Amberlite IRA-400) replaces nitrate or sulfate ions with chloride. This method avoids acidic conditions, making it suitable for heat-sensitive compounds.

Purification and Characterization

Recrystallization

The crude dichloride is purified via recrystallization from ethanol/water (1:1 v/v). Slow cooling to 4°C yields light yellow crystals with a melting point of 247°C (decomposition).

Spectroscopic Validation

- UV-Vis : $$\lambda_{\text{max}} = 260\ \text{nm}$$ (ε = 150,000 M⁻¹cm⁻¹) and 368 nm (ε = 33,000 M⁻¹cm⁻¹).

- ¹H NMR (D₂O, 400 MHz): δ 8.5–7.8 (m, 16H, aromatic), 3.9 (s, 6H, N–CH₃).

- HPLC : Purity >97% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production

TCI America’s protocols for Lucigenin synthesis provide a scalable blueprint:

- Dimerization : 9-Chloroacridine + Cu catalyst → 9,9'-biacridine.

- Methylation : Biacridine + (CH₃)₂SO₄ → dimethyl sulfate salt.

- Anion Exchange : HCl treatment → dichloride. Yields exceed 90% at multi-gram scales, with production costs minimized via solvent recycling.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 10,10'-dimethyl-9,9'-biacridin-10-ium dichloride, and how can reaction yields be maximized?

- Methodology : The compound is synthesized via coupling of two 10-methyl-9(10H)-acridone (NMA) molecules using activated zinc dust (71.7 µmol) and titanium tetrachloride (35.8 nmol) in refluxing dioxane (110°C) under argon . Key parameters include stoichiometric control (2:1 NMA:catalyst ratio) and inert atmosphere maintenance to prevent oxidation. Post-synthesis purification via gas chromatography (GC) or column chromatography is critical to achieve ≥80% yield .

- Data Interpretation : Monitor reaction progress using GC-MS to track intermediate formation (e.g., NMA dimerization) and validate purity via H-NMR (aromatic region at δ 7.2–8.5 ppm) .

Q. How should researchers characterize the structural and spectral properties of this compound?

- Methodology : Use a combination of:

- UV-Vis spectroscopy : Absorption maxima at 420 nm in methylene chloride (molar absorptivity: 1.69 × 10 L·mol·cm) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 648.8 (CHNO_4$$^{2+}) .

- H-NMR : Distinct aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .

Advanced Research Questions

Q. What mechanisms underlie the chemiluminescent properties of this compound, and how do environmental factors (e.g., pH, solvent polarity) influence emission efficiency?

- Methodology : The compound generates chemiluminescence via singlet oxygen (O)-mediated 1,2-dioxetane formation, which decomposes to emit light (λ ~530 nm) . To study solvent effects:

- Use polar aprotic solvents (e.g., DMSO) to enhance charge transfer.

- Measure quantum yields under controlled oxygen tension using a chemiluminometer .

Q. How can this compound be adapted for selective detection of superoxide radicals () in mitochondrial assays?

- Methodology : Modify the compound into 10,10'-dimethyl-9,9'-biacridinium bis(monomethyl terephthalate) (MMT) to enhance cell permeability and mitochondrial targeting .

- Validate specificity using superoxide dismutase (SOD)-inhibited controls.

- Image subcellular localization via confocal microscopy (λ = 488 nm, λ = 510–550 nm) .

Q. What strategies resolve discrepancies in electrochemiluminescence (ECL) signals between aqueous and polymer-based matrices?

- Methodology : Compare ECL intensity in methylene chloride vs. 17% polymer solutions using cyclic voltammetry (scan rate: 100 mV/s) .

- In aqueous media, optimize co-reactants (e.g., tripropylamine) to stabilize radical intermediates .

- In polymer matrices, adjust glass transition temperature () to reduce steric hindrance on redox-active sites .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between monomeric and dimeric degradation products during long-term stability studies?

- Methodology :

- Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation via HPLC-MS/MS .

- Identify dimeric byproducts (e.g., NMA dimers) using retention time alignment with synthesized standards .

Q. What analytical approaches validate the compound’s role as a hole-transport material in organic electroluminescent devices?

- Methodology :

- Fabricate double-layer OLEDs with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes.

- Measure external quantum efficiency (EQE) and brightness using a photometric sphere .

- Correlate device performance with HOMO/LUMO levels (determined via cyclic voltammetry) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.